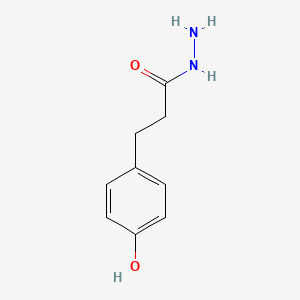

3-(4-Hydroxyphenyl)propanohydrazide

Description

Contextualization within Hydrazide Chemistry and Biologically Active Scaffolds

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group. This structural feature imparts unique chemical properties that make them valuable building blocks in medicinal chemistry. The hydrazide moiety can participate in various chemical reactions, allowing for the synthesis of a diverse range of derivatives.

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, a core component of the compound , is considered a promising pharmacophore in medicinal chemistry. Its favorable chemical properties, synthetic versatility, and the ease with which various aromatic or heterocyclic substitutions can be incorporated make it an attractive starting point for drug discovery. nih.gov The amino group adjacent to the propanoic acid moiety facilitates the formation of amide bonds and the integration of other bioactive modifications, opening up diverse possibilities for creating new drug candidates. nih.gov

Significance of the 4-Hydroxyphenyl Moiety in Chemical Biology

The 4-hydroxyphenyl group, a phenol (B47542) derivative, is a common feature in many biologically active molecules, including a number of FDA-approved drugs. This moiety is recognized for its role in a variety of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov

The hydroxyl group of the phenol is highly versatile, capable of participating in hydrogen bonding, oxidation, and nucleophilic substitution reactions. nih.gov This chemical reactivity allows it to interact with a wide array of biological targets, contributing to the diverse pharmacological activities observed in compounds containing this structural feature. nih.gov

Overview of Current Research Trajectories for 3-(4-Hydroxyphenyl)propanohydrazide and Related Structures

Recent research has focused on synthesizing and evaluating derivatives of this compound for various biological activities. These studies have demonstrated that modifications to the core structure can lead to compounds with potent and selective effects.

One significant area of investigation is the development of antimicrobial agents. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and shown to exhibit structure-dependent activity against multidrug-resistant bacteria and fungi. nih.govnih.gov Notably, certain hydrazone derivatives containing heterocyclic substituents displayed the most potent and broad-spectrum antimicrobial activity. nih.govnih.gov These compounds were effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and the drug-resistant fungus Candida auris. nih.govnih.gov

Another promising research avenue is the exploration of these compounds as potential anticancer agents. mdpi.comresearchgate.net The rationale for this stems from the observation that compounds with antifungal activity may also exhibit anticancer properties due to shared biochemical pathways in eukaryotic organisms. nih.gov Studies have shown that certain derivatives can reduce the viability of cancer cells and inhibit their migration. mdpi.comresearchgate.net For instance, one derivative, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), has been identified as a promising candidate with both potent anticancer and antioxidant activities. mdpi.com

Furthermore, the antioxidant properties of these compounds are also under investigation. mdpi.comresearchgate.net Reactive oxygen species (ROS) are implicated in the development of cancer, making compounds with both antioxidant and anticancer activity particularly valuable. mdpi.comresearchgate.net Research has demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid possess antioxidant capabilities, suggesting their potential as a scaffold for developing dual-action therapeutic agents. nih.govmdpi.com

Interactive Data Tables

Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 nih.gov |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 nih.gov |

| Gram-negative pathogens | 8 - 64 nih.gov |

| Drug-resistant Candida species | 8 - 64 nih.gov |

| Candida auris | 0.5 - 64 nih.govnih.gov |

Promising Anticancer and Antioxidant Derivatives

| Compound | Activity |

| 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) | Potent anticancer and antioxidant activities mdpi.com |

| Compounds 12, 20–22, and 29 (from a specific study) | Reduced A549 lung cancer cell viability by 50% and suppressed cell migration mdpi.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(13)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNHUOPRGLTNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383841 | |

| Record name | 3-(4-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65330-63-4 | |

| Record name | 3-(4-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYHYDROCINNAMIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Hydroxyphenyl Propanohydrazide and Its Derivatives

Established Synthetic Pathways for 3-(4-Hydroxyphenyl)propanohydrazide

The most widely established and efficient method for the synthesis of this compound is a two-step process commencing from 3-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid.

Step 1: Esterification of 3-(4-Hydroxyphenyl)propanoic Acid The initial step involves the conversion of the carboxylic acid group of phloretic acid into a methyl ester. This is typically achieved through a Fischer esterification reaction. The process generally involves refluxing the starting acid in an excess of methanol, which acts as both the solvent and the reactant, with a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid. One documented procedure involves refluxing a solution of 3-(4-hydroxyphenyl)propionic acid in methanol with sulfuric acid for 72 hours, yielding methyl 3-(4-hydroxyphenyl)propanoate as a clear oil in approximately 80% yield after purification prepchem.com. Alternative methods include reacting the acid with potassium carbonate and methyl iodide in DMF, which can produce the methyl ester in yields as high as 95.9% chemicalbook.com.

Step 2: Hydrazinolysis of Methyl 3-(4-hydroxyphenyl)propanoate The second step is the conversion of the synthesized methyl ester to the target hydrazide. This is accomplished through hydrazinolysis, where the ester is reacted with hydrazine hydrate. In a typical procedure, the methyl ester is refluxed with hydrazine hydrate in a suitable alcoholic solvent, such as ethanol. Upon completion of the reaction, the solvent is often removed under reduced pressure, and the resulting crude product, this compound, is purified by recrystallization. This method is a standard and widely used protocol for converting esters into their corresponding hydrazides ajgreenchem.comnih.govmdpi.com.

Derivatization Strategies via the Hydrazide Functionality

Hydrazones are readily synthesized by the condensation reaction between this compound and various carbonyl compounds (aldehydes and ketones). The reaction typically proceeds by refluxing equimolar amounts of the hydrazide and the respective aldehyde or ketone in an alcoholic solvent, often with a catalytic amount of acetic acid to facilitate the reaction. The resulting hydrazone product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization lew.ronih.gov. This reaction is highly efficient for producing a diverse library of N-acylhydrazones.

Hydrazones are a specific class of compounds known as Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-). The synthesis described for hydrazones is the primary method for forming these Schiff base derivatives from this compound. The reaction with aromatic aldehydes, for instance, yields N'-benzylidene-3-(4-hydroxyphenyl)propanohydrazide derivatives, which are valuable intermediates in organic synthesis.

The table below illustrates the synthesis of various hydrazone derivatives from a parent hydrazide, showcasing the versatility of this reaction with different aromatic aldehydes.

| Aldehyde Reactant | Reaction Conditions | Typical Yield (%) |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | 85-95 |

| 4-Chlorobenzaldehyde | Methanol, reflux, cat. Acetic Acid | 90-98 |

| 4-Nitrobenzaldehyde | Ethanol, reflux | 88-96 |

| 4-Hydroxybenzaldehyde | Ethanol, reflux, cat. Acetic Acid | 82-92 |

| Indole-3-carboxaldehyde | Methanol, reflux | 80-90 |

The hydrazide and hydrazone functionalities serve as key precursors for the synthesis of a variety of stable, five-membered heterocyclic rings.

1,3,4-Oxadiazoles : These heterocycles can be synthesized directly from this compound. A common method involves the cyclodehydration of an intermediate N,N'-diacylhydrazine, or by reacting the hydrazide with various one-carbon donors. For instance, reacting the hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles mdpi.comnih.gov. Another approach involves the oxidative cyclization of the corresponding hydrazone derivatives using reagents like bromine in acetic acid nih.gov.

1,2,4-Triazoles : The synthesis of 1,2,4-triazole rings can be achieved from the hydrazide or its hydrazone derivatives. One pathway involves reacting the hydrazide with reagents such as isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized. Alternatively, N-acylhydrazones can undergo oxidative intramolecular cyclization to yield triazole derivatives raco.cat.

Pyrazoles : Pyrazoles are typically synthesized by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis youtube.com. In this context, this compound can react with compounds like acetylacetone or other β-diketones. The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring mdpi.commdpi.com.

Exploration of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazides and their derivatives to reduce environmental impact and improve efficiency. Key strategies include the use of microwave irradiation and solvent-free reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often increasing product yields. For instance, the synthesis of hydrazones can be performed by irradiating a mixture of the hydrazide and an aldehyde under solvent-free conditions, providing a clean and efficient route to the desired products ajgreenchem.comminarjournal.com. This method aligns with the green chemistry principle of designing for energy efficiency egranth.ac.in. Similarly, direct synthesis of hydrazides from carboxylic acids and hydrazine hydrate under microwave irradiation without any solvent has been successfully developed, offering a superior alternative to conventional heating methods egranth.ac.in. Mechanochemical synthesis, involving grinding solid reactants together, is another green approach that has been effectively used for preparing hydrazones and other derivatives, eliminating the need for bulk solvents rsc.orgnih.gov.

Optimization of Synthetic Yields and Reaction Conditions

The optimization of synthetic protocols is crucial for maximizing product yields, minimizing impurities, and ensuring process scalability. For the synthesis of hydrazides and their derivatives, several parameters can be systematically varied and studied. Methodologies such as Response Surface Methodology (RSM) and factorial experimental designs are employed to identify the optimal conditions.

Key parameters that are often optimized include:

Temperature : Reaction rates are highly dependent on temperature. Finding the optimal temperature can maximize yield while preventing the formation of degradation by-products.

Reaction Time : Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved, avoiding unnecessary energy consumption or product degradation.

Catalyst : The choice and concentration of acid or base catalysts in hydrazone formation, or the dehydrating agent in cyclization reactions, can profoundly impact reaction efficiency.

Molar Ratios of Reactants : Adjusting the stoichiometry of the reactants, such as the amount of hydrazine hydrate relative to the ester, can drive the reaction to completion and improve yields.

Solvent : The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.

Studies on enzymatic synthesis of hydrazides have used RSM to optimize factors like enzyme concentration, temperature, and stirring speed to achieve the highest possible conversion rates nih.govresearchgate.net. Similarly, for the synthesis of hydrazones, factorial experiments can determine the ideal conditions for achieving the highest yields by systematically varying parameters like reactant concentration and temperature lew.ro.

In Vitro Biological Activity Profiles and Mechanistic Investigations of 3 4 Hydroxyphenyl Propanohydrazide Derivatives

Antimicrobial Activity Studies

Derivatives of 3-(4-hydroxyphenyl)propanoic acid have shown structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens.

Antibacterial Efficacy against Multidrug-Resistant Bacterial Pathogens

Recent studies have explored the antibacterial potential of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the ESKAPE group of pathogens, which are a leading cause of hospital-acquired infections. nih.govresearchwithnj.comresearchgate.net These derivatives have demonstrated notable efficacy against several of these challenging bacteria.

Specifically, hydrazone derivatives containing heterocyclic substituents (compounds 14-16 in a recent study) exhibited the most potent and broad-spectrum antimicrobial activity. nih.govresearchwithnj.comresearchgate.net The minimum inhibitory concentrations (MICs) of these derivatives were determined against various resistant strains.

The activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL. nih.govresearchwithnj.comnih.gov Against vancomycin-resistant Enterococcus faecalis, the MIC values were even lower, ranging from 0.5 to 2 µg/mL. nih.govresearchwithnj.comnih.gov For Gram-negative pathogens, the MIC values were in the range of 8–64 µg/mL. nih.govresearchwithnj.comnih.gov

It is worth noting that the initial compounds, 3-((4-hydroxyphenyl)amino)propanoic acid (compound 2) and N-(4-hydroxyphenyl)-β-alanine hydrazide (compound 3), did not show significant antibacterial activity across the tested strains, with MIC values greater than 64 µg/mL. nih.gov However, further chemical modifications, such as the transformation into a dihydrazide (compound 6), resulted in a compound with activity against carbapenemase-producing E. coli and K. pneumoniae, with MIC values of 64 µg/mL. nih.gov

Table 1: Antibacterial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Antifungal Spectrum against Drug-Resistant Fungal Strains

In addition to their antibacterial properties, these derivatives have demonstrated significant antifungal activity against drug-resistant Candida species. nih.govresearchwithnj.comresearchgate.net This is particularly important given the rise of fungal infections that are difficult to treat with existing antifungal agents.

The compounds have shown substantial activity against Candida auris, a multidrug-resistant yeast that poses a serious global health threat. nih.govresearchwithnj.comresearchgate.net The MIC values against C. auris for the active derivatives ranged from 0.5 to 64 µg/mL. nih.govresearchwithnj.comresearchgate.net The hydrazones (compounds 14–16) were also the most effective against drug-resistant Candida species, with MICs ranging from 8 to 64 µg/mL. nih.govresearchwithnj.com

Interestingly, the starting compounds 2 and 4 in the synthesis series did not exhibit any antifungal activity against the tested drug-resistant Candida species. nih.gov This highlights the importance of the specific chemical modifications in conferring the antifungal properties to the derivative compounds.

Table 2: Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Mechanistic Elucidation of Antimicrobial Action

The precise mechanisms by which these 3-(4-hydroxyphenyl)propanohydrazide derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that the presence of the phenolic (4-hydroxyphenyl) moiety is crucial for their biological activities. nih.gov This structural feature is common in many compounds known for their antimicrobial properties. nih.gov

One potential mechanism of action is the inhibition of microbial enzymes. For instance, some antimicrobial agents work by targeting essential enzymes involved in bacterial cell wall synthesis or DNA replication. Further research is needed to identify the specific molecular targets of these derivatives.

Another possible mechanism is the disruption of biofilm formation. mdpi.com Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics. The ability of a compound to inhibit or disrupt biofilm formation would be a significant advantage in combating chronic and recurrent infections. Studies on other phenolic compounds have shown their potential to interfere with biofilm integrity.

Antioxidant Potential and Molecular Mechanisms

The 4-hydroxyphenyl moiety present in these compounds also suggests inherent antioxidant properties. mdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases.

Free Radical Scavenging Assays

The antioxidant activity of these derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

In one study, a derivative identified as compound 20, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), exhibited potent antioxidant properties in the DPPH assay. mdpi.comresearchgate.net Another study on related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives also identified compounds with DPPH radical scavenging activity that was 1.13 to 1.4 times higher than that of the standard antioxidant, ascorbic acid. nih.gov

Table 3: DPPH Radical Scavenging Activity of Selected Derivatives

Cellular Antioxidant Activity in In Vitro Cell Models

Beyond simple chemical assays, the antioxidant effects of these compounds have been investigated in cellular models. For example, a major microbial metabolite of procyanidin (B600670) A2, 3-(4-hydroxyphenyl)propionic acid, has been shown to suppress macrophage foam cell formation, a key event in the development of atherosclerosis. rsc.org

In this study, 3-(4-hydroxyphenyl)propionic acid was found to restrict the cellular oxidative stress and inflammation induced by oxidized low-density lipoprotein (ox-LDL) in macrophage cells. rsc.org This protective effect was attributed to the regulation of cellular lipid metabolism and the suppression of inflammatory pathways. rsc.org

These findings suggest that this compound derivatives not only possess direct free radical scavenging activity but may also exert antioxidant effects within a cellular context by modulating key signaling pathways involved in the response to oxidative stress. mdpi.comrsc.org

Investigation of Key Antioxidant Pathways and Product Formation

The antioxidant potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is largely attributed to the presence of the phenolic group. mdpi.com This structural feature enables the donation of a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components. mdpi.com The electron-donating capacity of the amino group adjacent to the phenolic ring further enhances this activity by stabilizing the resulting phenoxyl radical. mdpi.com

Studies have demonstrated that these derivatives can modulate oxidative stress pathways, a crucial aspect of cancer therapy as it can sensitize cancer cells to other treatments and reduce damage to healthy tissues. mdpi.com The antioxidant activity of these compounds has been evaluated using methods like the 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov Notably, certain derivatives have shown antioxidant activity surpassing that of well-known antioxidants like ascorbic acid. nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N′-(1-(naphthalen-1-yl)ethylidene)propanehydrazide were found to be approximately 1.4 times more potent than ascorbic acid in scavenging DPPH radicals. nih.gov

The synthetic flexibility of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold allows for the introduction of various heterocyclic structures, which can be tailored to optimize biological activity. mdpi.com This adaptability has led to the development of derivatives with both significant antioxidant and anticancer properties. mdpi.comresearchgate.net

Anticancer Activity in Cell-Based Models

The anticancer potential of this compound derivatives has been a key area of investigation, with promising results observed in various cancer cell lines.

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent cytotoxic activity against the non-small cell lung cancer cell line, A549. mdpi.comnih.gov While the parent compound, N-(4-hydroxyphenyl)-β-alanine hydrazide (compound 2), showed limited effect, reducing A549 cell viability to 86.1%, several of its derivatives exhibited significant anticancer activity. mdpi.comnih.gov

For instance, compounds 12, 20, 21, 22, and 29 were capable of reducing A549 cell viability by approximately 50%. mdpi.comresearchgate.netnih.gov Specifically, compound 29, which contains a 4-NO2 substitution on the phenyl group, was particularly effective, reducing A549 viability to 31.2%. mdpi.com Other derivatives with different substitutions on the phenyl group, such as 4-Cl (compound 30), diethylamino (compound 31), or 4-OH (compound 32), also displayed notable anticancer activity, with A549 cell viability reduced to a range of 58.9–65.2%. mdpi.com The most promising derivative, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) (compound 20), which contains a 2-furyl substituent, has been highlighted for its potent anticancer and antioxidant activities. mdpi.com

In addition to their cytotoxic effects, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to suppress the migration of A549 cancer cells in vitro. mdpi.comresearchgate.netnih.gov Compounds 12, 20, 21, 22, and 29, which demonstrated significant cytotoxicity, were also effective in inhibiting cell migration. mdpi.comresearchgate.netnih.gov This dual activity of inhibiting both cell proliferation and migration highlights the potential of these compounds as multifaceted anticancer agents. nih.gov

A crucial aspect of anticancer drug development is the ability to selectively target cancer cells while minimizing harm to healthy cells. Studies have shown that promising 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit favorable cytotoxicity profiles towards noncancerous cells. mdpi.comresearchgate.netnih.gov For example, the most promising compound, derivative 20, demonstrated selectivity towards cancerous A549 cells when compared to non-transformed Vero cells. mdpi.com Similarly, other active compounds showed reduced cytotoxicity in the noncancerous Vero cell culture model. researchgate.netnih.gov This selectivity is a significant advantage, suggesting a potentially wider therapeutic window for these compounds. mdpi.com

The anticancer activity of these derivatives is believed to be mediated through various molecular pathways. The presence of the 4-hydroxyphenyl moiety is a key pharmacophore that has been associated with targeting tubulin and exhibiting broad-spectrum anticancer activity. researchgate.net

Research on related compounds suggests that the induction of apoptosis is a key mechanism of action. For instance, N-(4-hydroxyphenyl)retinamide (4HPR) has been shown to induce apoptosis in human prostate carcinoma cells. nih.gov This process was associated with an increase in reactive oxygen species and the modulation of apoptosis-related genes such as p21, c-myc, and c-jun. nih.gov While the exact molecular targets for many this compound derivatives are still under investigation, their ability to induce cytotoxicity and apoptosis suggests interference with critical cellular pathways. mdpi.comnih.gov Some studies on similar heterocyclic compounds have pointed towards the inhibition of kinases like SIRT2 and EGFR as potential mechanisms. mdpi.com

Anti-inflammatory Effects and Signaling Pathway Modulation

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

The overproduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) is a hallmark of inflammation. A crucial first step in evaluating the anti-inflammatory potential of novel compounds is to assess their ability to inhibit the production of these molecules in a controlled in vitro setting. Typically, this involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of enzymes responsible for producing NO and PGE2. The inhibitory activity of test compounds on NO production is commonly quantified using the Griess assay, which measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant. Similarly, the levels of PGE2 in the culture medium are measured using specific enzyme-linked immunosorbent assays (ELISAs). A dose-dependent reduction in the levels of NO and PGE2 by a test compound would indicate its potential as an anti-inflammatory agent.

Downregulation of Pro-inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

The synthesis of nitric oxide and prostaglandins (B1171923) during inflammation is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is typically low in resting cells but is rapidly induced by inflammatory stimuli. Consequently, a key mechanism of anti-inflammatory action is the downregulation of iNOS and COX-2 expression. To investigate this, researchers would treat LPS-stimulated macrophages with the test compounds and then analyze the protein and messenger RNA (mRNA) levels of iNOS and COX-2. Western blotting is a standard technique used to quantify the protein expression levels, while quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the corresponding mRNA levels. A significant decrease in both the protein and mRNA levels of iNOS and COX-2 would suggest that the compound's inhibitory effect on NO and PGE2 production is due to the suppression of these pro-inflammatory enzymes at the transcriptional and/or translational level.

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK Cascades)

The expression of iNOS, COX-2, and other pro-inflammatory genes is regulated by complex intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes. The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a critical role in mediating inflammatory responses. To determine if a compound's anti-inflammatory effects are mediated through these pathways, researchers would examine the phosphorylation status of key signaling proteins. For the NF-κB pathway, this would involve assessing the phosphorylation and degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit using techniques like Western blotting and immunofluorescence microscopy. For the MAPK pathways, the phosphorylation levels of ERK, JNK, and p38 would be measured. Inhibition of the phosphorylation of these key signaling molecules would provide strong evidence that the compound modulates these critical inflammatory signaling cascades.

Assessment in Relevant In Vitro Inflammatory Models (e.g., LPS-Stimulated RAW 264.7 Macrophages, Microglial Cells)

To study the anti-inflammatory effects of compounds in a relevant cellular context, well-established in vitro models of inflammation are utilized. The most commonly used model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. RAW 264.7 cells are murine macrophages that, upon stimulation with LPS (a component of the outer membrane of Gram-negative bacteria), produce a robust inflammatory response, including the release of NO, PGE2, and pro-inflammatory cytokines, as well as the activation of NF-κB and MAPK signaling pathways. This model allows for the systematic evaluation of a compound's ability to suppress these inflammatory responses. For studies focused on neuroinflammation, microglial cells, the resident immune cells of the central nervous system, are often used. Similar to macrophages, microglial cells can be activated by LPS to produce a range of inflammatory mediators. By using these standardized and relevant in vitro models, researchers can obtain reproducible and comparable data on the anti-inflammatory potential of test compounds.

Structure Activity Relationship Sar Studies of 3 4 Hydroxyphenyl Propanohydrazide Derivatives

Impact of Aromatic and Heterocyclic Substitutions on Biological Potency and Selectivity

The introduction of various aromatic and heterocyclic moieties to the 3-(4-hydroxyphenyl)propanohydrazide scaffold has a profound impact on the biological activity of the resulting derivatives. These substitutions can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

Research into a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that the nature of the substituent is critical for antimicrobial activity. For instance, the conversion of the carboxylic acid group to a dihydrazide resulted in a compound with activity against Gram-negative pathogens, including carbapenemase-producing E. coli and K. pneumoniae, with minimum inhibitory concentration (MIC) values of 64 µg/mL. nih.gov

Furthermore, the incorporation of heterocyclic substituents has been shown to yield compounds with potent and broad-spectrum antimicrobial activity. nih.gov Hydrazones containing heterocyclic rings demonstrated significant activity against Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. nih.gov However, not all heterocyclic substitutions are beneficial; derivatives featuring an indolinone moiety were found to have completely diminished antifungal and antibacterial activity. nih.gov This highlights the specific structural requirements for antimicrobial action.

In a different class of compounds, aryloxypropanolamine derivatives, the introduction of a benzimidazole (B57391) ring was predicted to improve activity, potentially through polar interactions and pi-stacking with amino acid residues in the target protein. mdpi.com This principle of introducing aromatic and heterocyclic rings to enhance binding through various non-covalent interactions is a key strategy in drug design.

The following table summarizes the impact of selected substitutions on the antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

| Compound/Modification | Substitution | Target Organism(s) | Biological Activity (MIC) | Reference |

| Dihydrazide derivative | Dihydrazide | Carbapenemase-producing E. coli AR-0001 and K. pneumoniae AR-003 | 64 µg/mL | nih.gov |

| Hydrazones 14–16 | Heterocyclic substituents | Candida auris | 0.5 to 64 µg/mL | nih.gov |

| Compounds 18 and 19 | Indolinone moiety | Bacterial and fungal pathogens | Inactive | nih.gov |

Correlation of Functional Group Modifications with Specific Bioactivities (e.g., Antimicrobial, Antioxidant, Anticancer, Anti-inflammatory)

The modification of functional groups on the this compound backbone is a key strategy to fine-tune its biological activity. The type and position of these functional groups can significantly influence the compound's potency and spectrum of action.

In the context of antimicrobial activity, specific modifications have been shown to be crucial. For example, the initial compound N-(4-hydroxyphenyl)-β-alanine hydrazide, a close analog of the parent structure, was inactive against all tested bacterial strains (MIC > 64 µg/mL). nih.gov This underscores the importance of further derivatization. Esterification to form a dimethyl ether derivative also resulted in a loss of both antifungal and antibacterial properties. nih.gov

Conversely, the introduction of electron-withdrawing groups has been shown to enhance the antifungal activity of other heterocyclic compounds, such as coumarin (B35378) derivatives. mdpi.com This suggests that modifying the electronic properties of the aromatic ring in this compound derivatives could be a viable strategy for increasing their antimicrobial potency.

The following table illustrates the effect of specific functional group modifications on the antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

| Compound/Modification | Functional Group Change | Target Organism(s) | Biological Activity (MIC) | Reference |

| N-(4-hydroxyphenyl)-β-alanine hydrazide | Core hydrazide structure | Various bacterial strains | > 64 µg/mL (inactive) | nih.gov |

| Dimethyl ether derivative | Esterification of hydroxyl group | Bacterial and fungal pathogens | Inactive | nih.gov |

Design Principles for Lead Optimization Based on SAR Insights

The structure-activity relationship data gathered from studying this compound and related compounds provide a foundation for rational drug design and lead optimization. The goal is to enhance the desired biological activity while minimizing off-target effects.

A key principle that has emerged is the importance of identifying and refining key conformational features and functional groups. nih.gov For instance, the observation that certain heterocyclic substitutions enhance antimicrobial activity while others abolish it points to a specific pharmacophore that is necessary for interaction with the microbial target. nih.gov

Based on SAR studies, several design principles can be proposed for the lead optimization of this compound derivatives:

Targeted Substitutions: The aromatic ring and the hydrazide moiety are key positions for substitution. Introducing diverse aromatic and heterocyclic rings can explore new binding interactions with the target protein.

Modulation of Physicochemical Properties: Functional group modifications can be used to alter properties such as lipophilicity, electronic character, and hydrogen bonding capacity. For example, adding polar groups may be important for interaction with specific amino acid residues like arginine. mdpi.com

Conformational Rigidity: Introducing cyclic structures, such as the benzimidazole ring, can reduce the conformational flexibility of the molecule, which can lead to a more favorable binding entropy. mdpi.com

Exploitation of Specific Interactions: The design of new derivatives should aim to incorporate functionalities that can form specific interactions, such as pi-stacking with aromatic amino acid residues (e.g., phenylalanine), with the target. mdpi.com

A systematic approach to lead optimization might involve a three-step protocol: first, identify the key conformational features required for activity; second, identify the key functional groups for improving potency; and third, combine these features to design novel, more active compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. derpharmachemica.com These models can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process.

For derivatives of hydrazides and related structures, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.com These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity.

In a study of aryloxypropanolamine agonists, CoMFA and CoMSIA models were developed that showed a balance between steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor contributions to the biological activity. mdpi.com The models predicted that increasing the electronic deficiency of the benzene (B151609) ring, for example by introducing electron-attracting groups, could improve the activity of certain derivatives. mdpi.com

QSAR studies on other antimicrobial agents have also highlighted the importance of topological parameters in determining their activity. nih.gov These parameters describe the shape and connectivity of the molecule and can be used to develop predictive QSAR models.

The development of a robust QSAR model typically involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is compiled. derpharmachemica.com

Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, topological) are calculated for each compound.

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques. derpharmachemica.com

By applying these QSAR approaches to this compound derivatives, researchers can gain a deeper understanding of the structural requirements for their biological activities and rationally design new compounds with improved therapeutic potential.

Advanced Research Directions and Emerging Applications

Development as Novel Pharmacophores for Therapeutic Applications

The unique structural combination of a 4-hydroxyphenyl group and a propanohydrazide tail in 3-(4-Hydroxyphenyl)propanohydrazide makes it an attractive starting point for the design of novel pharmacophores. The para-hydroxyphenyl moiety is a known contributor to antioxidant and anti-inflammatory activities, while the hydrazide functional group is a versatile handle for chemical modifications. Current time information in Bangalore, IN. The reactivity of the hydrazide allows for its condensation with various aldehydes and ketones to form hydrazone derivatives, a class of compounds with a broad spectrum of reported biological activities. nih.govmdpi.com

The development of new therapeutic agents could involve modifying the core structure of this compound to optimize its interaction with specific biological targets. The phenolic hydroxyl group and the hydrazide N-H protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating interactions with enzyme active sites and receptors. researchgate.net By strategically adding or modifying substituents on the phenyl ring or the hydrazide moiety, researchers can fine-tune the molecule's electronic and steric properties to enhance its potency and selectivity for a desired therapeutic target.

Exploration of Additional Biological Activities and Enzyme Inhibition Profiles

While the antioxidant potential of the phenolic group is a key feature, the hydrazide component suggests a much broader range of possible biological activities for this compound and its derivatives. Hydrazide and hydrazone compounds have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. researchgate.net

A significant area of exploration is the enzyme inhibitory potential of this compound. Hydrazone derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. nih.gov For instance, different hydrazone-containing molecules have shown inhibitory activity against carbonic anhydrases (implicated in glaucoma and certain cancers), cholinesterases (relevant to Alzheimer's disease), and aspartic proteases (a target in infectious diseases like malaria). nih.govresearchgate.net Systematic screening of this compound and its derivatives against a panel of clinically relevant enzymes could uncover novel therapeutic leads.

Table 1: Potential Biological Activities and Enzyme Targets for this compound Derivatives

| Potential Biological Activity | Potential Enzyme/Receptor Target | Reference |

| Anti-inflammatory | Cyclooxygenase (COX) | researchgate.net |

| Anticancer | Tyrosine kinases, DNA gyrase | mdpi.comresearchgate.netmdpi.com |

| Antimicrobial | DNA gyrase, Dihydrofolate reductase | mdpi.com |

| Neuroprotective | Monoamine oxidase (MAO), Cholinesterases | nih.govnih.gov |

| Antiviral | Proteases | researchgate.net |

Strategies for Enhancing Bioavailability and Metabolic Stability in Preclinical Models

A critical challenge in the development of phenolic compounds as therapeutic agents is their often-low bioavailability, which can be attributed to poor absorption and extensive metabolism. nih.govresearchgate.net Similarly, the metabolic stability of hydrazide-containing compounds can be a concern, as they can be susceptible to hydrolysis or enzymatic degradation. dergipark.org.trnih.gov

To advance this compound in preclinical studies, several strategies can be employed to enhance its bioavailability and metabolic stability. These approaches aim to protect the active molecule from premature degradation and improve its absorption into the systemic circulation. tandfonline.comnih.gov

Table 2: Strategies to Enhance Bioavailability and Metabolic Stability

| Strategy | Description | Reference |

| Encapsulation | Incorporating the compound into micro- or nanocarriers like liposomes or polymeric nanoparticles to protect it from the harsh environment of the gastrointestinal tract and facilitate its absorption. sci-hub.senmb-journal.com | sci-hub.senmb-journal.com |

| Prodrug Approach | Temporarily masking the phenolic hydroxyl group or the hydrazide moiety with a chemical group that is cleaved in vivo to release the active parent drug. This can improve solubility and membrane permeability. | |

| Chemical Modification | Introducing specific chemical groups into the molecule to block metabolic "soft spots" and reduce its susceptibility to enzymatic degradation. For example, converting the hydrazide to a more stable hydrazone. dergipark.org.tr | dergipark.org.tr |

| Co-administration | Administering the compound with bioenhancers that can inhibit drug-metabolizing enzymes or transporters, thereby increasing its systemic exposure. nih.gov | nih.gov |

Integration of Computational and Experimental Methodologies in Drug Discovery Pipelines

Modern drug discovery heavily relies on the synergy between computational and experimental approaches. In the case of this compound, computational tools can play a pivotal role in accelerating the identification and optimization of new drug candidates.

In Silico Screening: Virtual screening of libraries of this compound derivatives against the three-dimensional structures of known biological targets can help prioritize compounds for synthesis and experimental testing. researchgate.net

Molecular Docking: This technique can predict the binding mode and affinity of the compound and its analogs within the active site of a target enzyme or receptor, providing insights into the key molecular interactions responsible for its biological activity. researchgate.netresearchgate.net

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net

Molecular Dynamics Simulations: These simulations can provide a deeper understanding of the dynamic behavior of the ligand-target complex, assessing the stability of the interaction over time. mdpi.com

The predictions from these computational studies must be validated through experimental assays. This iterative cycle of computational design and experimental testing is a powerful strategy for the efficient development of new therapeutic agents based on the this compound scaffold. acs.org

Conceptualization of Targeted Delivery Systems for Enhanced Efficacy

To maximize the therapeutic effect and minimize potential off-target effects, the development of targeted delivery systems for this compound and its derivatives is a promising avenue of research. Such systems are designed to accumulate preferentially at the site of action, such as a tumor or an inflamed tissue. nmb-journal.comnih.gov

Several types of nanocarriers have been explored for the targeted delivery of phenolic compounds. mdpi.comphcogrev.com These include:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to carry drugs, and their surface can be functionalized with targeting ligands. nmb-journal.comnih.gov

Exosomes: Cell-derived vesicles that can be engineered to carry therapeutic payloads and are inherently biocompatible. mdpi.com

Micelles: Self-assembling structures of amphiphilic molecules that can encapsulate poorly water-soluble drugs in their hydrophobic core. nih.gov

For targeted delivery, these nanocarriers can be decorated with ligands such as antibodies, peptides, or small molecules that bind to receptors overexpressed on the surface of target cells. researchgate.net For example, in cancer therapy, ligands that target receptors on tumor cells can enhance the delivery of the cytotoxic agent to the tumor site while sparing healthy tissues. researchgate.net The conceptualization of such targeted delivery systems for derivatives of this compound could significantly enhance their therapeutic index.

Q & A

Q. How can the identity of 3-(4-Hydroxyphenyl)propanohydrazide be confirmed experimentally?

Methodological Answer:

- Spectroscopic Analysis : Use NMR to confirm the aromatic protons (δ 6.5–7.5 ppm for the 4-hydroxyphenyl group) and the hydrazide NH signals (δ 8.0–9.5 ppm). IR spectroscopy can validate the presence of C=O (1635–1675 cm⁻¹) and N–H stretches (3239–3379 cm⁻¹) .

- Elemental Analysis : Compare experimental %C, %H, and %N with theoretical values (e.g., calculated molecular weight: 180.20 g/mol) .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.20 g/mol (calc.) | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 | |

| XLogP3 | 0.2 | |

| Topological Polar Surface Area | 75.4 Ų |

- Solubility : Predominantly polar due to high hydrogen-bonding capacity. Test in DMSO, methanol, or aqueous buffers.

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

- Hydrazide Formation : React 3-(4-Hydroxyphenyl)propanoic acid with hydrazine hydrate under reflux in ethanol. Monitor completion via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Purification : Recrystallize from 2-propanol to achieve ≥97% purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in derivatization reactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to identify reactive sites (e.g., hydrazide NH₂ and phenolic OH) .

- Electrostatic Potential Maps : Visualize electron-rich regions (phenolic oxygen, hydrazide carbonyl) to predict nucleophilic/electrophilic attack sites .

Q. How to resolve contradictions in solubility data across different studies?

Methodological Answer:

Q. What strategies optimize the synthesis of bioactive hydrazone derivatives?

Methodological Answer:

Q. How does structural modification of this compound affect antimicrobial activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance membrane penetration. Test against multidrug-resistant S. aureus via MIC assays .

- Mechanistic Studies : Use fluorescence microscopy to assess disruption of bacterial biofilms by rhodamine-labeled derivatives .

Data Contradiction Analysis

8. Discrepancies in reported molecular weight: 180.20 vs. 180.21 g/mol.

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.